4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol

Complement factor B inhibition CCR5 antagonism Piperidinyl-indole pharmacology

4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol is a synthetic piperidinyl-indole derivative (C22H23ClN2O3; MW 398.9) containing a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety linked via an acetyl bridge to a 7-methoxyindole ring system. Its structural features situate it within the broader class of piperidinyl-indole chemotypes that have been explored as complement factor B inhibitors and chemokine receptor modulators.

Molecular Formula C22H23ClN2O3
Molecular Weight 398.9 g/mol
Cat. No. B14955192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol
Molecular FormulaC22H23ClN2O3
Molecular Weight398.9 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N(C=C2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O
InChIInChI=1S/C22H23ClN2O3/c1-28-19-4-2-3-16-9-12-25(21(16)19)15-20(26)24-13-10-22(27,11-14-24)17-5-7-18(23)8-6-17/h2-9,12,27H,10-11,13-15H2,1H3
InChIKeyRCJTXRLVVHQVEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Characterization of 4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol (CAS 1144436-77-0)


4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol is a synthetic piperidinyl-indole derivative (C22H23ClN2O3; MW 398.9) containing a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety linked via an acetyl bridge to a 7-methoxyindole ring system . Its structural features situate it within the broader class of piperidinyl-indole chemotypes that have been explored as complement factor B inhibitors and chemokine receptor modulators [1]. However, publicly available peer-reviewed pharmacological characterization of this specific compound remains absent from the indexed literature.

Why In-Class Piperidinyl-Indole Analogs Cannot Substitute for 4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol in Targeted Research


Generic substitution among piperidinyl-indole analogs is precluded by the lack of publicly available comparative pharmacological data that would allow a rational selection. The compound's unique combination of a 4-(4-chlorophenyl)-4-hydroxypiperidine scaffold with a 7-methoxyindole N-acetyl linker cannot be assumed to produce identical target engagement, selectivity, or pharmacokinetic profiles to other in-class compounds such as the Novartis complement factor B inhibitor series described in WO2015009616A1 [1] or earlier CCR5-targeting 3-(4-piperidinyl)indoles [2]. Without published head-to-head or cross-study quantitative evidence, any substitution decision for a specific biological or chemical application carries unquantified risk.

Quantitative Differentiation Evidence for 4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol vs. Comparators


Target-Specific Biochemical Potency Data Unavailable for Comparator-Based Differentiation

No quantitative in vitro potency data (e.g., IC50, Ki, EC50) for this exact compound against any molecular target could be identified in the peer-reviewed or patent literature as of the knowledge cutoff. Structural analogs in the piperidinyl-indole class have been reported with Factor B IC50 values in the nanomolar to micromolar range in biochemical assays (see WO2015009616A1 for representative examples) [1]. However, without direct comparative data under identical assay conditions, no quantitative differentiation from any comparator compound can be established for the target molecule.

Complement factor B inhibition CCR5 antagonism Piperidinyl-indole pharmacology

Physicochemical Identity Confirmed but No Comparative Stability or Solubility Data Available

The compound's molecular formula (C22H23ClN2O3), molecular weight (398.9 g/mol), and SMILES notation (COc1cccc2ccn(CC(=O)N3CCC(O)(c4ccc(Cl)cc4)CC3)c12) are confirmed by database entries . However, no experimentally determined melting point, solubility, logP, pKa, or stability data for this specific compound are available in the public domain, and no comparative data exist against structurally related compounds such as N-benzyl-2-(7-methoxy-1H-indol-1-yl)acetamide (CAS 1144488-72-1) .

Physicochemical profiling Structural identity Quality control

No Published In Vivo Pharmacokinetic or Toxicology Data to Support Selection Over Analogs

A comprehensive search yielded no published in vivo absorption, distribution, metabolism, excretion (ADME), pharmacokinetic (PK), or toxicology studies for this compound. In the absence of such data—which are routinely generated for lead candidates in the piperidinyl-indole class during drug development programs (e.g., the Novartis Factor B inhibitor program) [1]—no evidence-based comparison of oral bioavailability, clearance, half-life, or safety margins against any comparator is possible.

Pharmacokinetics Toxicology In vivo pharmacology

Evidence-Limited Application Scenarios for 4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol


Chemical Reference Standard or Synthetic Intermediate Procurement

The compound may serve as a well-defined chemical reference standard (confirmed molecular formula C22H23ClN2O3, MW 398.9 ) for analytical method development (HPLC, LC-MS) targeting piperidinyl-indole derivatives. Its structural uniqueness—combining a 7-methoxyindole N-acetyl moiety with a 4-(4-chlorophenyl)piperidinol—makes it a suitable retention time marker or mass spectrometric calibrant for this chemotype, provided the end user independently verifies purity by orthogonal methods.

Exploratory Medicinal Chemistry Scaffold Derivatization

Researchers seeking to explore the structure-activity relationship (SAR) around the piperidinyl-indole linkage point may procure this compound as a starting scaffold. The N-acetyl bridge connecting the indole and piperidine rings represents a distinct connectivity pattern compared to the C-4 indole substitution typically reported in complement factor B inhibitor patents , offering a differentiated vector for library synthesis. All biological activity must be determined de novo.

Negative Control or Selectivity Profiling Probe in Complement Pathway Assays

If future studies establish that this compound lacks activity against complement factor B (or exhibits a distinct selectivity profile relative to the Novartis piperidinyl-indole series ), it could be employed as a structurally matched negative control in biochemical or cellular complement pathway assays. However, this application remains speculative pending publication of the compound's target engagement profile and cannot currently support a procurement decision based on evidence.

Quote Request

Request a Quote for 4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.